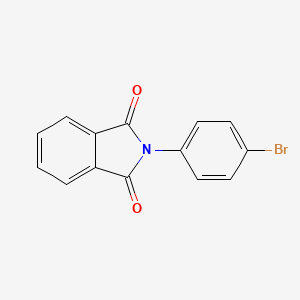

N-(4-Bromophenyl)phthalimide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406153. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromophenyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrNO2/c15-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)14(16)18/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNQCPYWSXMATIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80193146 | |

| Record name | Phthalimide, N-(p-bromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40101-31-3 | |

| Record name | 2-(4-Bromophenyl)-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40101-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-p-Bromophenylphthalimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040101313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-Bromophenyl)phthalimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406153 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phthalimide, N-(p-bromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-Bromophenyl)phthalimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-P-BROMOPHENYLPHTHALIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q5563GUU8L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of N-(4-Bromophenyl)phthalimide

Abstract

This technical guide provides an in-depth exploration of the synthesis and characterization of N-(4-Bromophenyl)phthalimide, a key intermediate in the development of novel therapeutic agents and functional organic materials. Addressed to researchers, medicinal chemists, and drug development professionals, this document offers a detailed, field-proven protocol for the direct condensation of phthalic anhydride with 4-bromoaniline. Beyond a mere recitation of steps, this guide elucidates the underlying chemical principles, from reaction mechanism to purification strategies, ensuring a reproducible and high-yield synthesis. Furthermore, a comprehensive analytical workflow is presented for the structural confirmation and purity assessment of the final compound, incorporating spectroscopic (FT-IR, ¹H NMR, ¹³C NMR) and spectrometric (Mass Spectrometry) techniques, alongside physical characterization. This guide is structured to serve as a practical laboratory companion and a valuable reference for the scientific community engaged in the exploration of N-aryl phthalimides.

Introduction: The Significance of the N-Aryl Phthalimide Scaffold

The N-substituted phthalimide moiety is a privileged structural motif in medicinal chemistry and materials science, renowned for its broad spectrum of biological activities and versatile applications.[1][2] Derivatives of phthalimide, such as the notorious thalidomide and its safer analogs lenalidomide and pomalidomide, have underscored the therapeutic potential of this scaffold, particularly in the realms of oncology and immunology.[3] The introduction of an aryl substituent at the nitrogen atom, creating an N-aryl phthalimide, significantly influences the molecule's steric and electronic properties, thereby modulating its biological activity and physicochemical characteristics.

This compound, the subject of this guide, serves as a crucial building block for the synthesis of more complex molecules. The presence of the bromine atom on the phenyl ring provides a reactive handle for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the facile introduction of diverse functional groups and the construction of extensive molecular libraries for drug discovery and materials science research. A thorough understanding of its synthesis and a robust characterization are paramount to ensuring the quality and reliability of downstream applications.

Synthesis of this compound: A Mechanistic and Practical Approach

The most direct and widely adopted method for the synthesis of N-aryl phthalimides is the condensation of phthalic anhydride with a primary arylamine.[2] This section details a reliable and scalable protocol for the synthesis of this compound from phthalic anhydride and 4-bromoaniline, with an emphasis on the mechanistic rationale behind the experimental choices.

Reaction Mechanism

The synthesis proceeds via a two-step mechanism:

-

Nucleophilic Acyl Substitution: The lone pair of electrons on the nitrogen atom of 4-bromoaniline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of phthalic anhydride. This results in the opening of the anhydride ring to form an intermediate N-(4-bromophenyl)phthalamic acid.

-

Intramolecular Cyclization (Dehydration): Under the reaction conditions, typically with heating in a suitable solvent like glacial acetic acid, the carboxylic acid and amide functionalities of the phthalamic acid intermediate undergo an intramolecular condensation reaction. This cyclization step eliminates a molecule of water to form the stable five-membered imide ring of this compound.

Experimental Protocol

This protocol is optimized for a laboratory scale synthesis and can be adjusted as needed.

Materials and Reagents:

-

Phthalic anhydride (C₈H₄O₃)

-

4-Bromoaniline (C₆H₆BrN)

-

Glacial Acetic Acid (CH₃COOH)

-

Ethanol (C₂H₅OH)

-

Distilled water

Equipment:

-

Round-bottom flask with reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Büchner funnel and filter flask

-

Beakers and Erlenmeyer flasks

-

Melting point apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine phthalic anhydride (1.0 eq) and 4-bromoaniline (1.0 eq).

-

Solvent Addition: Add a sufficient volume of glacial acetic acid to the flask to ensure the reactants are fully submerged and can be stirred effectively.

-

Reflux: Heat the reaction mixture to reflux with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[4]

-

Isolation of Crude Product: After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution upon cooling. The precipitation can be further encouraged by pouring the reaction mixture into a beaker of cold water.

-

Filtration: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any residual acetic acid and unreacted starting materials.

-

Purification by Recrystallization: Transfer the crude product to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.[5] If any insoluble impurities remain, perform a hot filtration. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

-

Final Product Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly in a vacuum oven or desiccator.

Causality Behind Experimental Choices

-

Solvent: Glacial acetic acid serves as both a solvent and a catalyst. Its acidic nature protonates the carbonyl oxygen of the phthalamic acid intermediate, making the carbonyl carbon more electrophilic and facilitating the intramolecular cyclization.

-

Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the dehydration step, driving the reaction to completion.

-

Recrystallization from Ethanol: Ethanol is a suitable solvent for recrystallization as this compound exhibits good solubility in hot ethanol and poor solubility in cold ethanol, allowing for efficient purification from less soluble impurities.[5][6]

Characterization of this compound

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. This section outlines the key analytical techniques and expected results.

Physical Properties

| Property | Observed Value |

| Molecular Formula | C₁₄H₈BrNO₂ |

| Molecular Weight | 302.13 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 204-206 °C |

Spectroscopic Analysis

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound is expected to show characteristic absorption bands.[7][8]

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| ~1770-1710 | C=O Symmetric & Asymmetric Stretching | Imide |

| ~1600-1450 | C=C Stretching | Aromatic Ring |

| ~1380 | C-N Stretching | Imide |

| ~1100-1000 | C-Br Stretching | Aryl Halide |

| ~850-800 | C-H Bending (out-of-plane) | p-disubstituted benzene |

NMR spectroscopy provides detailed information about the structure and chemical environment of the hydrogen and carbon atoms in the molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons.[9][10]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.95 | dd | 2H | Protons on the phthalimide ring (ortho to C=O) |

| ~7.80 | dd | 2H | Protons on the phthalimide ring (meta to C=O) |

| ~7.65 | d | 2H | Protons on the bromophenyl ring (ortho to N) |

| ~7.45 | d | 2H | Protons on the bromophenyl ring (meta to N) |

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.[11]

| Chemical Shift (δ, ppm) | Assignment |

| ~167 | Imide Carbonyl Carbon (C=O) |

| ~135 | Aromatic Carbon (C-Br) |

| ~134 | Aromatic Carbons (phthalimide ring, meta to C=O) |

| ~132 | Aromatic Carbons (phthalimide ring, ipso to C=O) |

| ~131 | Aromatic Carbons (bromophenyl ring, ortho to N) |

| ~128 | Aromatic Carbons (bromophenyl ring, meta to N) |

| ~124 | Aromatic Carbons (phthalimide ring, ortho to C=O) |

| ~122 | Aromatic Carbon (bromophenyl ring, ipso to N) |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. In Electron Ionization (EI) mode, the molecular ion peak (M⁺) is expected at m/z 301 and 303 with an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom.[5]

Proposed Fragmentation Pattern:

The fragmentation of N-aryl phthalimides often involves the cleavage of the imide ring.[1][12] Key expected fragments for this compound include:

-

m/z 301/303 [M]⁺: Molecular ion.

-

m/z 222/224: Loss of CO from the molecular ion.

-

m/z 183/185: Loss of another CO from the [M-CO]⁺ fragment.

-

m/z 155/157: [Br-C₆H₄-N]⁺ fragment.

-

m/z 146: [C₈H₄O₂]⁺ fragment (phthaloyl cation).

-

m/z 76: [C₆H₄]⁺ fragment (benzyne).

Safety and Handling

Both phthalic anhydride and 4-bromoaniline are hazardous chemicals and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

-

Phthalic Anhydride: Corrosive, causes severe skin burns and eye damage. May cause respiratory irritation.[8][12][13]

-

4-Bromoaniline: Toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure.[4]

Conclusion and Future Perspectives

This guide has provided a comprehensive overview of the synthesis and characterization of this compound. The detailed protocol and mechanistic insights are intended to empower researchers to confidently and reproducibly synthesize this valuable intermediate. The robust analytical workflow ensures the unambiguous confirmation of the product's identity and purity, which is critical for its application in subsequent synthetic endeavors.

The versatility of the this compound scaffold, particularly the reactive bromine handle, opens up a vast chemical space for the development of novel compounds with potential applications in drug discovery, including the development of new anticancer, anti-inflammatory, and antimicrobial agents.[3][14] Furthermore, its utility extends to the synthesis of functional organic materials with tailored electronic and photophysical properties. Future research will undoubtedly continue to leverage this important building block to create innovative molecules with significant scientific and societal impact.

References

- Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction. The Royal Society of Chemistry.

- A RAPID SYNTHESIS OF N-ARYL PHTHALIMIDES UNDER MICROWAVE IRRADIATION IN THE ABSENCE OF SOLVENT. ResearchGate.

- Preparation of Phthalimide. BYJU'S.

- Synthesis, Structural and Antioxidant Studies of Some Novel N-Ethyl Phthalimide Esters. PLOS ONE.

- Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

- Fragmentation Pathways of N-substituted Phthalimide Derivatives Using Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry. Journal of Chinese Mass Spectrometry Society.

- 13C NMR spectrum of phthalimide analog. ResearchGate.

- Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide. ResearchGate.

- Fragmentation pathways of n-substituted phthalimide derivatives using electrospray ionization quadrupole time-of-flight mass spectrometry. ResearchGate.

- Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.

- Synthesis, FTIR, 13C-NMR and Temperature-Dependent 1H-NMR Characteristics of Bis-naphthalimide Derivatives. MDPI.

- Synthetic of Phthalimides via the reaction of phthalic anhydride with amines and evaluating of its biological and anti corrosion activity. International Journal of ChemTech Research.

- Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. ResearchGate.

- Table of Characteristic IR Absorptions. University of Colorado Boulder.

- mass spectra - fragmentation patterns. Chemguide.

- An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. National Institutes of Health.

- Preparation method of 4-bromo phthalic anhydride. Google Patents.

- FT-IR spectrum of N-(4-bromophenyl)-N-cyano-4-methylbenzenesulfonamide. ResearchGate.

- How to Carry Out a Recrystallization. YouTube.

- N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids. PubMed Central.

- Innovative Advance in Organic Chemistry by IISc Researcher: Efficient N-Aryl Phthalimide Synthesis. Science News.

- Recrystallization solvent-dependent elastic/plastic flexibility of an n-dodecyl-substituted tetrachlorophthalimide. Chemical Communications.

- ATR-FTIR Spectroscopy. University of Toronto.

Sources

- 1. Fragmentation Pathways of N-substituted Phthalimide Derivatives Using Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry [zpxb.xml-journal.net]

- 2. N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sphinxsai.com [sphinxsai.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. This compound(40101-31-3) 1H NMR [m.chemicalbook.com]

- 11. journals.plos.org [journals.plos.org]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to N-(4-Bromophenyl)phthalimide: Structure, Properties, and Synthesis

Abstract

N-(4-Bromophenyl)phthalimide is a significant chemical intermediate characterized by a phthalimide group attached to a brominated phenyl ring. This structure confers a unique combination of reactivity and stability, making it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, established synthesis protocols, and key applications. We delve into the causality behind experimental choices and offer detailed, validated methodologies for its preparation and characterization, aimed at researchers, chemists, and professionals in drug development.

Introduction: Significance of the Phthalimide and Bromophenyl Moieties

The this compound molecule integrates two key functional components: the phthalimide group and the 4-bromophenyl substituent. The phthalimide moiety, historically recognized from the Gabriel synthesis, serves as an excellent precursor to primary amines, offering a robust method for introducing nitrogen into a molecular framework.[1][2] Its planar, aromatic nature and dual carbonyl groups influence the molecule's electronic properties and steric profile.

The 4-bromophenyl group provides a reactive handle for a variety of cross-coupling reactions. The bromine atom, positioned at the para-position, is a good leaving group, making the molecule an ideal substrate for palladium-catalyzed reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings. This functionality is crucial for constructing complex molecular architectures, including active pharmaceutical ingredients (APIs) and organic electronic materials.[3] The interplay between these two groups defines the chemical utility of this compound as a versatile synthetic intermediate.

Molecular Structure and Elucidation

The structural integrity of this compound is foundational to its chemical behavior. Its identity and purity are typically confirmed through a combination of spectroscopic and analytical techniques.

Core Structure

The molecule consists of a central nitrogen atom bonded to the carbonyl carbons of the phthalimide ring and the C1 carbon of the 4-bromophenyl ring. The phthalimide system is a bicyclic aromatic structure derived from phthalic acid. The phenyl ring is substituted with a bromine atom at the para position relative to the point of attachment to the imide nitrogen.

Spectroscopic Characterization

A rigorous confirmation of the structure is achieved through the following methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is characteristic. The protons on the phthalimide ring typically appear as two multiplets in the aromatic region (approx. 7.70-7.85 ppm). The protons on the 4-bromophenyl ring also appear as two distinct doublets, a result of their ortho- and meta-coupling, confirming the para-substitution pattern.[4]

-

¹³C NMR : The carbon spectrum shows distinct signals for the carbonyl carbons (around 167 ppm), as well as signals for the aromatic carbons of both the phthalimide and bromophenyl rings.[5] The carbon attached to the bromine atom shows a characteristic chemical shift.

-

-

Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence of the key functional groups. Strong absorption bands corresponding to the symmetric and asymmetric stretching of the imide C=O groups are typically observed around 1700-1780 cm⁻¹. Vibrations associated with the aromatic C-H and C=C bonds are also present.

-

Mass Spectrometry (MS) : Mass spectral analysis confirms the molecular weight of the compound. The presence of bromine is easily identified by the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two major peaks (M and M+2) of nearly equal intensity.[6]

Crystallographic Data

X-ray crystallography studies of related compounds, such as N-(3-bromophenyl)phthalimide, reveal that the phenyl and phthalimide rings are typically twisted relative to each other.[7] This non-planar conformation is a critical structural feature that influences intermolecular interactions and crystal packing. In the solid state, interactions such as Br⋯O contacts can play a role in stabilizing the crystal lattice.[7][8]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below for quick reference. These values are critical for designing experimental conditions, including solvent selection and purification methods.

| Property | Value | Source(s) |

| CAS Number | 40101-31-3 | [9] |

| Molecular Formula | C₁₄H₈BrNO₂ | [4][6] |

| Molecular Weight | 302.13 g/mol | [4] |

| Appearance | White to off-white crystalline solid/powder | |

| Melting Point | 203 - 209 °C | |

| Purity (Typical) | >98.0% (HPLC) | |

| Storage | Room temperature, in a cool, dark place |

Synthesis and Purification Protocol

The most common and reliable method for synthesizing N-substituted phthalimides is the condensation reaction between phthalic anhydride and a primary amine.[2] This approach is efficient and high-yielding for this compound.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and purification process.

Caption: Workflow for the synthesis and purification of this compound.

Step-by-Step Experimental Protocol

Objective: To synthesize this compound from phthalic anhydride and 4-bromoaniline.

Materials:

-

Phthalic anhydride (1.0 eq)

-

4-Bromoaniline (1.0 eq)

-

Glacial acetic acid (solvent)

-

Ethanol (for recrystallization)

-

Deionized water

-

Ice

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Büchner funnel and filter flask

-

Beakers

-

Vacuum oven

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phthalic anhydride (1.0 eq), 4-bromoaniline (1.0 eq), and glacial acetic acid.

-

Causality: Glacial acetic acid serves as a solvent that facilitates the dissolution of reactants and acts as a catalyst for the dehydration/condensation reaction.

-

-

Condensation Reaction: Heat the mixture to reflux with vigorous stirring. Maintain reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Causality: Heating provides the necessary activation energy for the nucleophilic attack of the amine on the anhydride carbonyls, followed by cyclization and elimination of a water molecule to form the imide ring.

-

-

Isolation of Crude Product: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold water while stirring. A precipitate will form.

-

Causality: this compound is insoluble in water. Pouring the acetic acid solution into water causes the product to precipitate out, separating it from the acid solvent and any water-soluble impurities.

-

-

Filtration and Washing: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water to remove any residual acetic acid.

-

Causality: Washing is critical to remove impurities that could interfere with the subsequent purification step.

-

-

Purification by Recrystallization: Transfer the crude solid to a clean flask. Add a minimal amount of hot ethanol or acetic acid to dissolve the solid completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Causality: Recrystallization is a purification technique based on differences in solubility. The desired compound is soluble in the hot solvent but sparingly soluble at low temperatures, while impurities either remain in solution or are removed by hot filtration.

-

-

Final Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 60-70 °C until a constant weight is achieved.

Chemical Reactivity and Applications

This compound is primarily used as a versatile intermediate in multi-step organic synthesis.

Key Reactions

-

Palladium-Catalyzed Cross-Coupling: The C-Br bond is the primary site of reactivity. It readily participates in Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the formation of new C-C, C-N, and C-O bonds. This capability is fundamental to building the complex scaffolds of modern pharmaceuticals and functional materials.

-

Gabriel Synthesis Amine Precursor: The phthalimide group serves as a masked primary amine. Deprotection, typically achieved by reacting with hydrazine hydrate (the Ing-Manske procedure) or strong base, cleaves the imide ring to release the corresponding primary amine (4-bromoaniline in this context if the reaction were reversed, but more usefully, it allows the phthalimide to be used as a nucleophile to generate more complex primary amines).

Applications in Research and Development

-

Pharmaceutical Intermediates: The phthalimide scaffold is present in numerous biologically active compounds, exhibiting anti-inflammatory, anticonvulsant, and immunomodulatory properties.[1] this compound serves as a key starting material for synthesizing analogues and derivatives for drug discovery programs.

-

OLED and Material Science: The rigid, aromatic structure of the molecule makes it a candidate for incorporation into organic light-emitting diodes (OLEDs), polymers, and other advanced materials where specific electronic and photophysical properties are required.[3]

Conclusion

This compound is a high-value chemical intermediate whose utility is derived from the strategic combination of a stable phthalimide protecting group and a reactive bromophenyl moiety. A thorough understanding of its structure, properties, and synthesis is essential for its effective use in advanced organic synthesis. The protocols and data presented in this guide provide a robust foundation for researchers and developers working to leverage this versatile molecule in pharmaceutical and material science applications.

References

- PubChem. This compound (C14H8BrNO2). [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of N-(4-Bromobutyl)phthalimide in Advanced Organic Synthesis. [Link]

- Royal Society of Chemistry.

- LookChem. This compound,40101-31-3. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). N-(4-Bromobutyl)phthalimide: Your Essential Partner in Chemical Synthesis. [Link]

- BYJU'S.

- Royal Society of Chemistry. (2024).

- Organic Chemistry Portal. Phthalimides. [Link]

- ResearchGate. (a) Extraction of the N‐((R)‐p‐bromophenyl)

- Royal Society of Chemistry. Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction. [Link]

- ResearchGate. 13 C NMR spectrum of phthalimide analog. [Link]

- ResearchGate. N-(3-Bromophenyl)phthalimide | Request PDF. [Link]

Sources

- 1. byjus.com [byjus.com]

- 2. Phthalimides [organic-chemistry.org]

- 3. This compound,40101-31-3 price,buy Formaldehyde,Formaldehyde supplier-HENAN NEW BLUE CHEMICAL CO.,LTD [lookchem.com]

- 4. This compound(40101-31-3) 1H NMR [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. PubChemLite - this compound (C14H8BrNO2) [pubchemlite.lcsb.uni.lu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. This compound | 40101-31-3 [chemicalbook.com]

An In-depth Technical Guide to the Spectroscopic Data of CAS Number 40101-31-3

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for the compound associated with CAS number 40101-31-3. A critical initial clarification addresses a recurring discrepancy in scientific literature, definitively identifying the compound as N-(4-Bromophenyl)phthalimide . This document serves as an authoritative resource, detailing the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Each section offers an in-depth interpretation of the spectral data, grounded in the molecular structure, and provides field-proven experimental protocols for data acquisition. This guide is designed to equip researchers with the necessary information to confidently identify, characterize, and utilize this compound in their work.

Clarification of Chemical Identity: CAS 40101-31-3

A thorough review of authoritative chemical databases, including the Chemical Abstracts Service (CAS) registry, confirms that CAS number 40101-31-3 is unequivocally assigned to the chemical entity This compound .[1] Its molecular structure is as follows:

Molecular Formula: C₁₄H₈BrNO₂ Molecular Weight: 302.12 g/mol IUPAC Name: 2-(4-bromophenyl)isoindole-1,3-dione

It is crucial to note that several research articles have erroneously associated CAS number 40101-31-3 with "4-Anilino-6,7-dimethoxyquinazoline" and its derivatives. This guide will exclusively focus on the correct compound, this compound, to ensure scientific accuracy and integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide distinct and informative spectra.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region, corresponding to the protons on the phthalimide and the 4-bromophenyl moieties.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.96 | dd | 5.5, 3.1 | 2H | H-c, H-f |

| 7.80 | dd | 5.5, 3.1 | 2H | H-d, H-e |

| 7.63 | d | 8.7 | 2H | H-b, H-b' |

| 7.37 (approx.) | d | 8.7 | 2H | H-a, H-a' |

Data obtained in CDCl₃ at 400 MHz.[2]

Interpretation:

-

Phthalimide Protons (H-c, H-d, H-e, H-f): The protons on the phthalimide ring system exhibit a characteristic AA'XX' (or at lower fields, AA'BB') second-order splitting pattern.[3] This results in two complex multiplets, appearing as doublet of doublets in this case, at 7.96 ppm and 7.80 ppm.[2] These signals integrate to two protons each and correspond to the chemically similar but magnetically non-equivalent protons of the phthalimide group.

-

4-Bromophenyl Protons (H-a, H-a', H-b, H-b'): The protons on the 4-bromophenyl ring also form an AA'BB' system, which simplifies to two doublets due to the symmetry of the para-substitution. The doublet at 7.63 ppm is attributed to the protons ortho to the bromine atom, while the doublet at approximately 7.37 ppm corresponds to the protons ortho to the phthalimide nitrogen. The ortho-coupling constant of 8.7 Hz is typical for aromatic systems.[2]

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides information on the number and chemical environment of the carbon atoms in the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 167.2 | C=O (Carbonyl) |

| 134.5 | C-d, C-e |

| 131.9 | C-c, C-f |

| 132.3 | C-b, C-b' |

| 130.8 | C-g (Quaternary) |

| 128.0 | C-a, C-a' |

| 124.0 | C-h (Quaternary) |

| 122.3 | C-i (Quaternary) |

Predicted and literature-referenced values.[4][5]

Interpretation:

-

Carbonyl Carbon (C=O): The signal at approximately 167.2 ppm is characteristic of the imide carbonyl carbons.

-

Aromatic Carbons: The aromatic region of the spectrum, between 122 ppm and 135 ppm, contains the signals for the carbons of both the phthalimide and 4-bromophenyl rings. The quaternary carbons (C-g, C-h, and C-i) are typically observed as weaker signals. The symmetry of the molecule results in fewer than 14 signals.

Experimental Protocol for NMR Spectroscopy

A self-validating protocol for acquiring high-quality NMR spectra is essential for accurate structural elucidation.

Workflow for NMR Sample Preparation and Data Acquisition

Caption: Predicted major fragmentation pathway for this compound in EI-MS.

Interpretation of Major Fragments:

-

m/z 301/303 (Molecular Ion): This pair of peaks represents the intact molecule, with the two peaks reflecting the isotopic distribution of bromine.

-

m/z 273/275: Loss of a carbonyl group (CO, 28 Da) from the molecular ion.

-

m/z 155/157: This fragment corresponds to the bromophenyl cation, resulting from the cleavage of the N-C bond.

-

m/z 132: This fragment represents the phthaloyl cation, also formed by cleavage of the N-C bond.

-

m/z 76: Loss of a bromine radical from the bromophenyl cation results in the phenyl cation.

The fragmentation pattern of N-substituted phthalimides is well-documented and typically involves cleavage at the imide ring and the N-substituent bond. [6]

Conclusion

This technical guide has established the correct chemical identity of CAS number 40101-31-3 as this compound and provided a detailed analysis of its spectroscopic data. The presented ¹H NMR, ¹³C NMR, IR, and mass spectrometry data, along with the accompanying interpretations and experimental protocols, offer a comprehensive resource for researchers. Adherence to the principles of scientific accuracy and the use of authoritative data are paramount in research and development, and this guide serves as a reliable reference for the characterization of this compound.

References

- Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction. The Royal Society of Chemistry. [Link]

- Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

- 13C NMR spectrum of phthalimide analog.

- Fragmentation Pathways of N-substituted Phthalimide Derivatives Using Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry. Journal of Chinese Mass Spectrometry Society. [Link]

- Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide. ScienceDirect. [Link]

- How To Prepare And Run An NMR Sample. Alwsci. [Link]

- Fragmentation pathways of n-substituted phthalimide derivatives using electrospray ionization quadrupole time-of-flight mass spectrometry.

- Synthesis, characterization and antimicrobial activity of some new phthalimide deriv

- FT-IR spectrum of N-(4-bromophenyl)-N-cyano-4-methylbenzenesulfonamide.

- Reaction of o-bromoaryl- and o-bromoarylalkyl phthalimides with n-butyllithium at low temper

- 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0256501).

- 1H NMR Chemical Shifts.

- This compound,40101-31-3. LookChem. [Link]

- N-(4-bromobutyl)phthalimide - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

- Anyone familiar with phthalimide 1H NMR, H-H J couplings?.

- Mass Spectrometry - Fragmentation P

- (PDF) Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review.

- 13C NMR Chemical Shifts.

- Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]

- Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques.

- NMR Sample Preparation.

- Phthalimide. NIST WebBook. [Link]

- Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. MDPI. [Link]

- Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ioniz

- Protocol to perform fragment screening using NMR spectroscopy. PubMed. [Link]

- Study of the Ternary Mixture of Methanol/Formamide/Acetonitrile via Solvatochromic Probes.

- UV‐Vis absorption spectra of compound (4) in different solvents at 1.00...

- Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines.

- The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents.

- Study of UV-Vis absorption spectra of magnetic molecule tripyridinium bis[tetrabromidoferrate(III)] bromide with density functional formalisms. Scientia Iranica. [Link]

Sources

- 1. This compound | 40101-31-3 [chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound(40101-31-3) 13C NMR spectrum [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Fragmentation Pathways of N-substituted Phthalimide Derivatives Using Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry [zpxb.xml-journal.net]

N-(4-Bromophenyl)phthalimide: A Comprehensive Technical Guide for Advanced Synthesis

This guide provides an in-depth exploration of N-(4-Bromophenyl)phthalimide, a key chemical intermediate for professionals in research, chemical synthesis, and drug development. We will delve into its fundamental properties, synthesis, characterization, and strategic applications, offering field-proven insights into its utility as a versatile molecular building block.

Core Molecular Profile

This compound is a solid organic compound distinguished by a phthalimide group attached to a brominated phenyl ring. This bifunctional architecture is central to its synthetic value, offering a stable, protected amine precursor and a reactive aryl bromide handle for carbon-carbon and carbon-nitrogen bond formation.

The fundamental properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| Chemical Formula | C₁₄H₈BrNO₂ | [1] |

| Molecular Weight | 302.13 g/mol | [1] |

| CAS Number | 40101-31-3 | [2] |

| Appearance | White to off-white crystalline powder or solid | |

| Melting Point | 203–209 °C |

Synthesis and Mechanistic Rationale

The synthesis of N-substituted phthalimides is a cornerstone of organic chemistry. For this compound, a common and efficient laboratory-scale preparation involves the condensation of phthalic anhydride with 4-bromoaniline.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methodologies for the synthesis of N-aryl phthalimides.

Materials:

-

Phthalic anhydride

-

4-Bromoaniline

-

Glacial acetic acid

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine phthalic anhydride (1.0 equivalent) and 4-bromoaniline (1.0 equivalent).

-

Add glacial acetic acid to serve as the solvent and catalyst.

-

Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The reaction involves the formation of an intermediate phthalamic acid, which then cyclizes upon heating to form the imide, releasing a molecule of water.

-

After completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.

-

Pour the cooled mixture into cold water to fully precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash thoroughly with water to remove residual acetic acid and unreacted starting materials.

-

Recrystallize the crude solid from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound as a white crystalline solid.

Causality and Self-Validation: The use of glacial acetic acid is twofold; it serves as a solvent that can dissolve the reactants at elevated temperatures and as an acid catalyst that promotes the dehydration step of the cyclization. The precipitation in water is a critical purification step, as the non-polar product is insoluble in water while the polar solvent (acetic acid) and any ionic impurities are readily washed away. The final recrystallization step ensures high purity, which can be validated by melting point analysis; a sharp melting point within the expected range is a strong indicator of a pure compound.

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following data are representative for this compound.

| Technique | Expected Data | Interpretation |

| ¹H NMR | Signals in the aromatic region (approx. 7.2-8.0 ppm). Two doublets for the bromophenyl protons and two multiplets for the phthalimide protons. | Confirms the presence and connectivity of the two distinct aromatic rings. |

| ¹³C NMR | Signals for carbonyl carbons (approx. 167 ppm), and multiple signals in the aromatic region (approx. 122-135 ppm). | Confirms the carbon skeleton, including the two imide carbonyls. |

| FT-IR | Strong C=O stretching vibrations (symmetric and asymmetric) for the imide group (approx. 1700-1780 cm⁻¹), C-N stretching (approx. 1350 cm⁻¹), and C-Br stretching in the fingerprint region. | Confirms the presence of key functional groups, particularly the characteristic imide carbonyls. |

| Mass Spec. | Molecular ion peak corresponding to the molecular weight (approx. 302/304 m/z due to Br isotopes). | Confirms the molecular weight and isotopic distribution of bromine. |

Strategic Applications in Drug Discovery and Materials Science

The true value of this compound lies in its role as a strategic intermediate. The bromine atom provides a reactive site for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern synthetic chemistry.[3][4][5]

Precursor for Bioactive Molecules via Cross-Coupling

The aryl bromide moiety is an ideal substrate for Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[3][4][5]

-

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound (e.g., an arylboronic acid). This is a powerful method for constructing biaryl structures, which are common motifs in pharmaceuticals.[4]

-

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with an amine.[3][5] This is invaluable for synthesizing complex diarylamines or attaching nitrogen-containing heterocycles, both of which are prevalent in drug candidates.[6]

The phthalimide group serves as a masked primary amine. After performing the desired cross-coupling reaction on the bromophenyl ring, the phthalimide can be readily cleaved (e.g., using hydrazine) to reveal a primary amino group, which can then be further functionalized. This strategy allows for the synthesis of a diverse library of compounds from a single, stable intermediate.

Caption: Synthetic pathways using this compound.

Building Block for Organic Electronics

The rigid, planar structure of the phthalimide core, combined with the potential for creating extended conjugated systems via cross-coupling, makes this compound an attractive building block for materials used in Organic Light-Emitting Diodes (OLEDs).[7] The electronic properties of the final molecule can be fine-tuned by carefully selecting the coupling partner in a Suzuki or similar reaction, allowing for the targeted synthesis of materials with specific emission colors or charge-transport properties.

Conclusion

This compound is more than a simple chemical compound; it is a versatile and powerful tool for synthetic chemists. Its stable, bifunctional nature allows for the strategic construction of complex molecular architectures relevant to both pharmaceutical discovery and materials science. By leveraging modern cross-coupling methodologies, researchers can efficiently transform this intermediate into a vast array of novel molecules, underscoring its importance as a foundational building block in advanced synthesis.

References

- LookChem. This compound, 40101-31-3. [Link]

- Wikipedia.

- Chemistry LibreTexts.

- EON Biotech. This compound – (40101-31-3). [Link]

- Organic Chemistry Portal. Suzuki Coupling. [Link]

- Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

- MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)

- YouTube. Buchwald-Hartwig coupling. (2019-01-07). [Link]

- National Center for Biotechnology Information. The Suzuki Reaction in Aqueous Media Promoted by P, N Ligands. [Link]

Sources

- 1. The Suzuki Reaction in Aqueous Media Promoted by P, N Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 40101-31-3 [chemicalbook.com]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. m.youtube.com [m.youtube.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. This compound,40101-31-3 price,buy Formaldehyde,Formaldehyde supplier-HENAN NEW BLUE CHEMICAL CO.,LTD [lookchem.com]

An In-depth Technical Guide to the Physical Properties of N-(4-Bromophenyl)phthalimide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

N-(4-Bromophenyl)phthalimide is a significant organic compound, finding applications in chemical synthesis and the development of novel materials and pharmaceuticals. A thorough understanding of its physical properties is paramount for its effective utilization in research and development. This technical guide provides a comprehensive overview of the key physical characteristics of this compound, including its structural and fundamental properties, thermal behavior, solubility profile, and spectroscopic signature. Each property is discussed in the context of the experimental methodologies used for its determination, offering insights into the rationale behind the procedural choices and ensuring a robust understanding for the scientific community.

Introduction

This compound belongs to the class of N-substituted phthalimides, which are characterized by a phthalimide core linked to a substituted aryl group. The presence of the bromine atom on the phenyl ring imparts specific properties to the molecule, influencing its reactivity, crystallinity, and biological activity. Phthalimide derivatives are known for their diverse applications, including as intermediates in the synthesis of amines, fluorescent probes, and bioactive molecules.[1] This guide serves as a detailed resource on the physical properties of this compound, providing foundational knowledge for its application in synthetic chemistry, materials science, and drug discovery.

Structural and Fundamental Properties

The foundational physical properties of this compound are summarized in the table below. These constants are critical for the identification and handling of the compound in a laboratory setting.

| Property | Value | Source(s) |

| Chemical Formula | C₁₄H₈BrNO₂ | [2] |

| Molecular Weight | 302.13 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [3] |

| CAS Number | 40101-31-3 | [3] |

Thermal Properties

Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. For this compound, the melting point is consistently reported in the range of 203.0 to 209.0 °C .[3] A sharp melting range within this window is indicative of a high-purity sample.

The determination of the melting point is most commonly and accurately performed using the capillary method. This technique relies on the precise observation of the temperature at which the solid-to-liquid phase transition occurs.

Causality Behind Experimental Choices:

-

Sample Preparation: The compound must be finely powdered to ensure uniform packing and efficient heat transfer within the capillary tube. Inconsistent packing can lead to a broad melting range, providing a false indication of impurity.

-

Heating Rate: A slow and controlled heating rate, typically 1-2 °C per minute, is crucial, especially near the expected melting point. A rapid heating rate can cause a lag between the thermometer reading and the actual temperature of the sample, leading to an erroneously high and broad melting range.

-

Purity Assessment: A pure crystalline solid will typically exhibit a sharp melting point range of 0.5-1.0 °C. The presence of impurities disrupts the crystal lattice, resulting in a depression and broadening of the melting point range.

Workflow Diagram:

Boiling Point and Thermal Decomposition

Due to its high melting point and complex structure, this compound is expected to decompose at elevated temperatures rather than boil under atmospheric pressure. While a specific boiling point is not reported, understanding its thermal stability is crucial for high-temperature applications or purification techniques like sublimation. Studies on similar polyimides show decomposition temperatures often exceeding 300°C.[4][5]

Thermogravimetric analysis is the standard method for determining the decomposition temperature of a solid. This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The analysis is typically conducted under an inert atmosphere, such as nitrogen, to prevent oxidative degradation, ensuring that the observed mass loss is due to thermal decomposition alone.

-

Heating Rate: A constant and known heating rate allows for the determination of the temperature at which significant mass loss begins (onset of decomposition).

-

Data Interpretation: The TGA thermogram provides the onset temperature of decomposition and the temperature of maximum decomposition rate, offering a comprehensive profile of the compound's thermal stability.

Solubility Profile

The solubility of this compound in various solvents is a critical parameter for its use in synthesis, purification (e.g., recrystallization), and formulation. Based on the principle of "like dissolves like," its polarity, stemming from the imide group and the bromophenyl moiety, dictates its solubility.

Expected Solubility:

-

Soluble in: Polar aprotic solvents (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)), and chlorinated solvents (e.g., Chloroform, Dichloromethane).

-

Sparingly Soluble in: Alcohols (e.g., Ethanol, Methanol), and Acetone.

-

Insoluble in: Water and non-polar hydrocarbon solvents (e.g., Hexane, Toluene).

A standard method to quantitatively determine solubility is the isothermal shake-flask method.

Causality Behind Experimental Choices:

-

Equilibrium: The mixture of the solute and solvent is agitated at a constant temperature for an extended period to ensure that equilibrium is reached, resulting in a saturated solution.

-

Analysis of Supernatant: A known volume of the clear supernatant is carefully removed and the solvent is evaporated to determine the mass of the dissolved solid. Alternatively, the concentration of the solute in the supernatant can be determined spectroscopically (e.g., using UV-Vis spectroscopy) if the compound has a suitable chromophore.

-

Temperature Control: Solubility is temperature-dependent; therefore, maintaining a constant and accurately measured temperature is essential for reproducible results.

Workflow Diagram:

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. For this compound, the spectrum is expected to show signals corresponding to the aromatic protons of the phthalimide and the bromophenyl moieties.

A published ¹H NMR spectrum of this compound in CDCl₃ shows the following key signals:

-

δ 7.96 (dd, J = 5.5, 3.1 Hz, 2H) and δ 7.80 (dd, J = 5.5, 3.1 Hz, 2H) : These signals correspond to the four protons on the phthalimide ring.

-

δ 7.63 (d, J = 8.7 Hz, 2H) and δ 7.37 (d, J = 8.7 Hz, 2H) : These doublets are characteristic of the four protons on the para-substituted bromophenyl ring.

Causality Behind Experimental Choices:

-

Deuterated Solvents: A deuterated solvent (e.g., CDCl₃, DMSO-d₆) is used to dissolve the sample. Since deuterium resonates at a different frequency from protons, the solvent does not produce interfering signals in the ¹H NMR spectrum.[8]

-

Internal Standard: Tetramethylsilane (TMS) is commonly added as an internal standard. TMS is chemically inert and produces a single, sharp signal at 0 ppm, providing a reference point for the chemical shifts of the sample's protons.[8]

-

Shimming: The magnetic field is "shimmed" to improve its homogeneity across the sample. A homogeneous magnetic field is essential for obtaining sharp, well-resolved NMR signals.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the imide group and the aromatic rings.

Expected Characteristic IR Peaks:

Based on the spectra of related phthalimide compounds, the following key absorptions are anticipated:

-

~1770 cm⁻¹ and ~1710 cm⁻¹: Strong, sharp peaks corresponding to the symmetric and asymmetric C=O stretching vibrations of the imide group.

-

~1600-1450 cm⁻¹: Multiple sharp bands due to C=C stretching vibrations within the aromatic rings.

-

~1380 cm⁻¹: A strong band associated with the C-N stretching of the imide.

-

~1100-1000 cm⁻¹: A strong absorption due to the C-Br stretching vibration.

-

~830 cm⁻¹: A strong band corresponding to the C-H out-of-plane bending of the para-disubstituted phenyl ring.

For solid samples like this compound, the IR spectrum is typically obtained using either the KBr pellet method or ATR-FTIR.

Causality Behind Experimental Choices:

-

KBr Pellet: The sample is finely ground with potassium bromide (KBr) and pressed into a transparent pellet. KBr is used because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹). The fine grinding minimizes scattering of the IR beam.

-

ATR: Attenuated Total Reflectance is a modern technique where the sample is pressed against a high-refractive-index crystal (e.g., diamond or germanium). The IR beam undergoes total internal reflection within the crystal, creating an evanescent wave that penetrates a short distance into the sample, allowing for the measurement of its IR absorption without extensive sample preparation.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

Expected Fragmentation Pattern:

The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z 301 and [M+2]⁺ at m/z 303 with approximately equal intensity, which is characteristic of the presence of a bromine atom. Common fragmentation pathways for N-substituted phthalimides involve the cleavage of the C-N bond and fragmentation of the phthalimide and bromophenyl moieties.[9]

Expected Key Fragments:

-

m/z 301/303: Molecular ion peak.

-

m/z 183/185: Fragment corresponding to the bromophenyl isocyanate ion [Br-C₆H₄-NCO]⁺.

-

m/z 156/158: Fragment corresponding to the bromophenyl radical cation [Br-C₆H₄]⁺.

-

m/z 146: Fragment corresponding to the phthalimide radical cation.

-

m/z 104: Fragment corresponding to the benzoyl cation [C₆H₄CO]⁺.

-

m/z 76: Fragment corresponding to the benzyne radical cation [C₆H₄]⁺.

Causality Behind Experimental Choices:

-

Electron Ionization (EI): This is a hard ionization technique where high-energy electrons bombard the sample, causing it to ionize and fragment. This method is highly effective for producing a rich fragmentation pattern that is useful for structural elucidation.

-

High Vacuum: The entire process is carried out under a high vacuum to prevent collisions between ions and air molecules, which would interfere with their trajectory to the detector.

-

Mass Analyzer: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio, allowing for the generation of the mass spectrum.

Conclusion

This technical guide has provided a detailed examination of the key physical properties of this compound. The presented data on its structural, thermal, solubility, and spectroscopic characteristics, along with the rationale behind the experimental methodologies, offer a comprehensive resource for scientists and researchers. A thorough understanding of these properties is essential for the successful application of this compound in the synthesis of advanced materials and pharmaceutically relevant molecules. Further research to obtain quantitative solubility data and complete, annotated spectra will further enhance the utility of this compound in the scientific community.

References

- Krishnakumar, V., Balachandran, V., & Chithambarathanu, T. (2005). Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 62(4-5), 918–925. [Link]

- Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation Pathways of N-substituted Phthalimide Derivatives Using Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry. Journal of Chinese Mass Spectrometry Society, 34(3), 151-156.

- LookChem. This compound,40101-31-3. [Link]

- Krishnakumar, V., Balachandran, V., & Chithambarathanu, T. (2005). Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 62(4-5), 918-925.

- Krishnakumar, V., Balachandran, V., & Chithambarathanu, T. (2005). Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 62(4-5), 918-925.

- Liang, X. R., Guo, Z. L., & Yu, C. M. (2013). Fragmentation Pathways of N-substituted Phthalimide Derivatives Using Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry. Journal of Chinese Mass Spectrometry Society, 34(3), 151-156.

- Michigan State University Department of Chemistry. NMR Spectroscopy. [Link]

- ResearchGate. Fragmentation pathways of n-substituted phthalimide derivatives using electrospray ionization quadrupole time-of-flight mass spectrometry. [Link]

- Wikipedia. Phthalimide. [Link]

- Chemguide.

- RACO.

- Cheméo. Chemical Properties of Phthalimide (CAS 85-41-6). [Link]

- MedCrave.

- Indonesian Journal of Science & Technology.

- NIST WebBook. Acetamide, N-(4-bromophenyl)-. [Link]

- NIST WebBook. Phthalimide. [Link]

- SpectraBase. N-(4-bromobutyl)phthalimide - Optional[1H NMR] - Spectrum. [Link]

- NIST WebBook. N-(Bromomethyl)phthalimide. [Link]

- PubChem. 4-Nitrophthalimide. [Link]

- ResearchGate. (a) Extraction of the N‐((R)‐p‐bromophenyl)

- Physical Chemistry Research.

- ResearchGate. Thermal degradation kinetics of poly {N-[(4-bromo- 3,5-difluorine)-phenyl]maleimide-co-styrene} in nitrogen. [Link]

- Rasayan Journal of Chemistry. SYNTHESIS, DFT, SPECTROSCOPIC CHARACTERISATION (FT-IR, FT-RAMAN, NMR AND UV-VISIBLE) AND MOLECULAR DOCKING INVESTIGATION OF 3-(4-BROMOPHENYL)-1-(THIOPHEN-2-YL) PROP-2-EN-1 ONE. [Link]

- INIS-IAEA. Solubility determination and modelling for phthalimide in mixed solvents of (acetone, ethyl acetate or acetonitrile + methanol)

- ResearchGate. (a) Extraction of the N‐((R)‐p‐bromophenyl)

- ResearchGate. Solubility behavior of polyimides in different organic solvents. [Link]

- RSC Publishing.

- MedCrave.

- ResearchGate. Study of thermal decomposition kinetics for polyimides based on 2,6-bis(4-aminophenyl)-4-(4-(4-aminophenoxy) phenyl) pyridine. [Link]

- ResearchGate. Solubility determination and modelling for phthalimide in mixed solvents of (acetone, ethyl acetate or acetonitrile + methanol)

Sources

- 1. researchgate.net [researchgate.net]

- 2. azooptics.com [azooptics.com]

- 3. This compound | 40101-31-3 | TCI EUROPE N.V. [tcichemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. physchemres.org [physchemres.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Fragmentation Pathways of N-substituted Phthalimide Derivatives Using Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry [zpxb.xml-journal.net]

"N-(4-Bromophenyl)phthalimide IUPAC name and synonyms"

<-48> A Technical Guide to N-(4-Bromophenyl)phthalimide for Advanced Research

Abstract

This technical guide provides a comprehensive overview of this compound, a key intermediate in organic synthesis. It details the compound's nomenclature, including its IUPAC name and various synonyms, alongside its critical physicochemical properties. The guide outlines a standard laboratory-scale synthesis protocol, discusses its significant applications in the development of pharmaceuticals and functional materials, and provides essential safety and handling information. This document is intended for researchers, chemists, and professionals in the field of drug development and materials science who utilize N-substituted phthalimides as versatile chemical building blocks.

Nomenclature and Identification

Precise identification of a chemical compound is fundamental for scientific communication and reproducibility. This compound is known by several names across different chemical databases and suppliers.

The internationally recognized IUPAC name for this compound is 2-(4-bromophenyl)isoindole-1,3-dione [1]. This systematic name precisely describes the molecular structure, indicating a 4-bromophenyl group attached to the nitrogen atom (position 2) of the isoindole-1,3-dione core.

Common Synonyms:

-

N-p-Bromophenylphthalimide[1]

-

2-(4-Bromophenyl)isoindoline-1,3-dione[1]

-

4-Phthalimido-1-bromobenzene[1]

Chemical Identifiers:

Physicochemical Properties

Understanding the physical and chemical properties of this compound is crucial for its handling, storage, and application in chemical reactions. The compound is a solid at room temperature, typically appearing as a white to off-white crystalline powder[6].

| Property | Value | Source(s) |

| Molecular Weight | 302.13 g/mol | [1] |

| Melting Point | 203-209 °C | [6] |

| Appearance | White to Almost white powder/crystal | [6] |

| Purity | >98.0% (typically by HPLC) | |

| Storage Temperature | Room Temperature (cool, dark place recommended) |

Synthesis and Reactivity

N-substituted phthalimides are commonly synthesized through the condensation of phthalic anhydride with a primary amine. This reaction is a cornerstone of organic chemistry, often used to protect amine groups or as a key step in the Gabriel synthesis of primary amines.

General Synthesis Protocol

The preparation of this compound involves the reaction of phthalic anhydride with 4-bromoaniline.

Reaction: Phthalic Anhydride + 4-Bromoaniline → this compound + H₂O

Step-by-Step Methodology:

-

Reactant Combination: In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of phthalic anhydride and 4-bromoaniline.

-

Solvent Addition: Add a suitable high-boiling solvent, such as glacial acetic acid, to facilitate the reaction.

-

Heating: Heat the mixture to reflux for several hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, the reaction mixture is cooled to room temperature. The product, being a solid, will often precipitate out of the solution.

-

Purification: The crude product is collected by filtration, washed with a cold solvent (e.g., ethanol or water) to remove unreacted starting materials and impurities, and then dried. Recrystallization from a suitable solvent like ethanol or acetic acid can be performed for further purification.

Chemical Reactivity

The chemical utility of this compound stems from its distinct reactive sites. The phthalimide group itself is relatively stable, but the bromine atom on the phenyl ring is a key functional handle. It can participate in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. This makes the compound a versatile intermediate for constructing more complex molecular architectures[1].

Caption: Synthesis workflow for this compound.

Applications in Research and Development

The phthalimide moiety is a significant structural motif in medicinal chemistry, appearing in a range of biologically active compounds. Phthalimide derivatives have demonstrated a wide array of therapeutic activities, including anti-inflammatory, antitumor, and antimicrobial effects[7].

This compound serves as a crucial starting material or intermediate in the synthesis of these more complex molecules:

-

Pharmaceutical Intermediates: The compound is a building block for creating novel drug candidates. The bromophenyl group allows for molecular elaboration, enabling the synthesis of libraries of compounds for screening and lead optimization in drug discovery programs[3][8]. While specific drugs derived directly from this compound are not detailed in the provided results, its utility is analogous to other N-substituted phthalimides used in synthesizing active pharmaceutical ingredients (APIs)[8][9][10].

-

Materials Science: It can be used in the synthesis of specialty chemicals and advanced materials[8]. The rigid phthalimide structure and the reactive bromine site make it suitable for creating polymers or functional molecules for applications in electronics, such as OLEDs[3].

-

Organic Synthesis: Beyond specific applications, it is a valuable reagent for academic and industrial research, enabling the exploration of new synthetic pathways and the construction of diverse organic compounds[8].

Caption: Role as a versatile chemical intermediate.

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents specific hazards.

-

GHS Pictogram: Exclamation Mark

-

Signal Word: Warning

-

Hazard Statement: H302: Harmful if swallowed[6].

-

Precautionary Statements:

Researchers should always consult the full Safety Data Sheet (SDS) provided by the supplier before handling this chemical. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Conclusion

This compound, or 2-(4-bromophenyl)isoindole-1,3-dione, is a well-characterized and synthetically versatile compound. Its stable phthalimide core and reactive bromophenyl group make it an invaluable intermediate for the synthesis of a wide range of target molecules. From the development of novel pharmaceuticals to the creation of advanced functional materials, this compound provides a reliable and adaptable platform for chemical innovation. A thorough understanding of its properties, synthesis, and safe handling procedures is paramount for its effective and responsible use in research and development.

References

- LookChem. This compound,40101-31-3.

- PubChemLite. This compound (C14H8BrNO2).

- PubChem. N-Bromophthalimide | C8H4BrNO2 | CID 75542.

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of N-(4-Bromobutyl)phthalimide in Advanced Organic Synthesis.

- BYJU'S. Preparation of Phthalimide.

- NINGBO INNO PHARMCHEM CO.,LTD. N-(4-Bromobutyl)phthalimide: Your Essential Partner in Chemical Synthesis.

- RSC Publishing. Phthalimides: developments in synthesis and functionalization.

- INTERNATIONAL JOURNAL OF RESEARCH CULTURE SOCIETY. A drug type - N-4(HYDROXYPHENYL) PHTHALAMIDE.

- NIST WebBook. 1H-Isoindole-1,3(2H)-dione, 2-(4-bromobutyl)-.

- Current Organic Synthesis. Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide.

Sources

- 1. CAS 40101-31-3: 2-(4-Bromophenyl)-1H-isoindole-1,3(2H)-dio… [cymitquimica.com]

- 2. This compound | 40101-31-3 [chemicalbook.com]

- 3. This compound,40101-31-3 price,buy Formaldehyde,Formaldehyde supplier-HENAN NEW BLUE CHEMICAL CO.,LTD [lookchem.com]

- 4. 2-(4-BROMO-PHENYL)-ISOINDOLE-1,3-DIONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. PubChemLite - this compound (C14H8BrNO2) [pubchemlite.lcsb.uni.lu]

- 6. This compound | 40101-31-3 | TCI EUROPE N.V. [tcichemicals.com]

- 7. Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. ijrcs.org [ijrcs.org]

"reactivity of the bromine atom in N-(4-Bromophenyl)phthalimide"

An In-depth Technical Guide to the Reactivity of the Bromine Atom in N-(4-Bromophenyl)phthalimide

Abstract

This compound is a pivotal building block in modern synthetic chemistry, valued for its unique structural and electronic properties. This guide provides an in-depth exploration of the reactivity of its aryl bromide moiety, a key functional handle for advanced molecular construction. We dissect the electronic influence of the phthalimide group on the C(sp²)–Br bond and detail its subsequent performance in a range of cornerstone catalytic cross-coupling reactions. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering not only validated experimental protocols but also the underlying mechanistic rationale to empower strategic synthetic design.

Introduction: The Molecular Architecture of this compound

This compound, with the chemical formula C₁₄H₈BrNO₂, integrates two key functional motifs: a bromophenyl ring and a phthalimide group.[1] The bromine atom, positioned para to the phthalimide nitrogen, serves as a versatile leaving group in numerous cross-coupling reactions. The phthalimide moiety, while often used as a protecting group for primary amines in Gabriel synthesis, here exerts a significant electronic influence on the reactivity of the entire molecule.[2][3]

The electron-withdrawing nature of the two carbonyl groups in the phthalimide system deactivates the phenyl ring towards electrophilic substitution but, more importantly, modulates the reactivity of the C-Br bond, making it a prime substrate for transition-metal-catalyzed transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₈BrNO₂ | PubChem[1] |